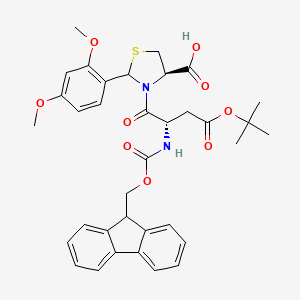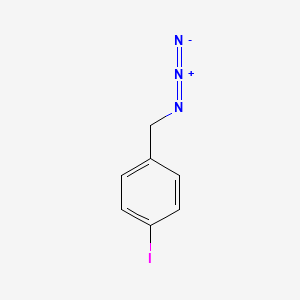
1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery. This compound belongs to the class of sulfonyl chlorides and has been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the covalent modification of the target enzyme or receptor. The sulfonyl chloride group of the compound reacts with the nucleophilic residues of the enzyme or receptor, leading to the formation of a covalent bond. This covalent modification results in the inhibition of the enzyme or receptor, leading to the desired biological effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride are dependent on the target enzyme or receptor. For example, inhibition of carbonic anhydrase can lead to the reduction of intraocular pressure, while inhibition of FAAH can lead to the elevation of endocannabinoid levels in the brain. The compound has also been shown to possess anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its potency and selectivity towards a wide range of enzymes and receptors. This makes it an attractive tool for studying the biological functions of these targets. However, the covalent modification of the target can also lead to non-specific effects, and the compound may not be suitable for studying enzymes or receptors that are involved in multiple physiological processes.
将来の方向性
There are several future directions for the study of 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One direction is the development of more potent and selective analogs of the compound. Another direction is the identification of new targets for the compound, which can lead to the development of new drugs for the treatment of diseases. Finally, the compound can also be used as a tool for studying the biological functions of enzymes and receptors, which can lead to a better understanding of their roles in physiological processes.
合成法
The synthesis of 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-(2-fluoroethyl)-3-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride and propyl alcohol in the presence of triethylamine. The reaction proceeds under reflux conditions and yields the desired product in good yield.
科学的研究の応用
1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in drug discovery. It has been shown to possess potent inhibitory activity against a wide range of enzymes and receptors, including carbonic anhydrase, FAAH, and TRPV1. These enzymes and receptors are involved in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of diseases such as cancer, inflammation, and pain.
特性
IUPAC Name |
1-(2-fluoroethyl)-3-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClFN2O3S/c1-2-5-16-7-8-9(17(10,14)15)6-13(12-8)4-3-11/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXIZEDBCMRZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1S(=O)(=O)Cl)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738772.png)



![2-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2738778.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2738780.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2738785.png)


![[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2738790.png)
![N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide](/img/structure/B2738792.png)